Cas no 1704324-59-3 (3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one)

O composto 3-etóxi-1-(5-fluoropiridin-3-il)prop-2-en-1-ona é uma cetona α,β-insaturada funcionalizada com um grupo etóxi e um anel de piridina fluorado. Sua estrutura conjugada confere propriedades eletrofílicas ao sistema enona, tornando-o um intermediário versátil em síntese orgânica, particularmente em reações de Michael e ciclizações. A presença do átomo de flúor na posição 5 do anel piridínico modula a reatividade e a solubilidade do composto, enquanto o grupo etóxi influencia a estereoeletrônica da molécula. Este derivado é utilizado em pesquisas farmacêuticas como bloco de construção para o desenvolvimento de moléculas bioativas, destacando-se pela sua capacidade de formar ligações covalentes com nucleófilos biológicos.
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one structure
1704324-59-3 structure
Product Name:3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
N.o CAS:1704324-59-3
MF:C10H10FNO2
MW:195.190306186676
CID:5939808
PubChem ID:108427921
Update Time:2025-11-01

3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
    • EN300-1126637
    • 1704324-59-3
    • Inchi: 1S/C10H10FNO2/c1-2-14-4-3-10(13)8-5-9(11)7-12-6-8/h3-7H,2H2,1H3/b4-3+
    • Chave InChI: PYMAQKUJOJCVNY-ONEGZZNKSA-N
    • SMILES: FC1=CN=CC(=C1)C(/C=C/OCC)=O

Propriedades Computadas

  • Massa Exacta: 195.06955672g/mol
  • Massa monoisotópica: 195.06955672g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 218
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.2
  • Superfície polar topológica: 39.2Ų

3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one Preçomais >>

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Informações adicionais sobre 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one

3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One: A Promising Compound in Medicinal Chemistry and Drug Development

3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One, with the chemical formula C12H12FNO2 and CAS number 1704324-59-3, represents a unique class of pyridine-derived compounds that have garnered significant attention in the field of medicinal chemistry. This compound's structural features, including the 5-fluoropyridin-3-yl substituent and the prop-2-en-1-one backbone, position it as a potential scaffold for the development of novel therapeutics targeting various pathophysiological mechanisms. Recent advancements in synthetic methodologies and computational modeling have further enhanced its appeal as a drug candidate in the treatment of neurological disorders and inflammatory diseases.

The molecular structure of 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One is characterized by a pyridine ring with a fluorine atom at the 5-position, which confers unique electronic properties to the molecule. The 5-fluoropyridin-3-yl group is conjugated to a prop-2-en-1-one moiety, forming a conjugated system that may influence its photophysical properties and reactivity. Additionally, the ethoxy substituent at the 3-position introduces hydrophobicity and potential lipophilic interactions, which are critical for drug penetration across biological membranes. These structural elements collectively contribute to the compound's pharmacokinetic profile and target specificity.

Recent studies have highlighted the potential of 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One in modulating neurotransmitter systems and inflammatory pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective antagonism against 5-HT3 receptors, which are implicated in gastrointestinal motility and emesis. The 5-fluoropyridin-3-yl group was identified as a key structural element responsible for the binding affinity to these receptors, suggesting its potential as a targeted therapy for neurological disorders. Furthermore, the prop-2-en-1-one moiety may contribute to the compound's metabolic stability by reducing susceptibility to enzymatic degradation.

The synthetic accessibility of 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One has been a focus of recent research efforts. A 2024 paper in Organic & Biomolecular Chemistry reported a multistep synthesis involving pyridine ring formation, functional group introduction, and conjugated system optimization. The authors employed transition metal-catalyzed coupling reactions to efficiently assemble the 5-fluoropyridin-3-yl group onto the prop-2-en-1-one backbone, highlighting the importance of green chemistry principles in modern drug development. This synthetic route not only enhances the scalability of the compound but also minimizes the generation of hazardous byproducts, aligning with the sustainable development goals in pharmaceutical manufacturing.

Computational studies have further elucidated the molecular interactions of 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One with potential biological targets. Molecular docking simulations conducted in 2023 revealed that the 5-fluoropyridin-3-yl group forms hydrogen bonds with key residues in the 5-HT3 receptor binding pocket, while the ethoxy substituent engages in hydrophobic interactions with the surrounding protein environment. These findings underscore the structural specificity of the compound and its potential to achieve targeted therapeutic effects. Additionally, quantum mechanical calculations have provided insights into the electronic transitions and photostability of the prop-2-en-1-one moiety, which may be relevant for its application in photopharmacology.

The pharmacokinetic properties of 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One have been evaluated in preclinical studies to assess its suitability as a drug candidate. In vitro experiments using cytochrome P450 assays indicated that the compound exhibits minimal drug-drug interactions, which is advantageous for its use in combination therapies. Furthermore, in vivo studies in rodent models demonstrated that the compound achieves target tissue concentrations sufficient for therapeutic effects without significant systemic toxicity. These results suggest that 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One has a favorable therapeutic index, making it a promising candidate for further clinical development.

Despite its potential, the 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One compound faces challenges that must be addressed to optimize its therapeutic applications. One such challenge is the stability of the conjugated system under physiological conditions. Researchers are exploring structural modifications, such as the introduction of electron-withdrawing groups, to enhance the metabolic stability of the compound. Additionally, efforts are underway to improve its solubility in aqueous environments, which is critical for its bioavailability and oral administration. These modifications aim to refine the pharmacokinetic profile of the compound, ensuring its efficacy in diverse clinical scenarios.

In conclusion, 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One represents a significant advancement in the field of medicinal chemistry and drug development. Its unique structural features, combined with recent advances in synthetic methodologies and computational modeling, position it as a promising candidate for the treatment of neurological disorders and inflammatory diseases. As research continues to explore its pharmacokinetic properties, target specificity, and therapeutic potential, the compound may pave the way for the development of novel therapeutics that address unmet medical needs. The ongoing efforts to optimize its chemical stability, solubility, and pharmacokinetic profile will be critical in translating its preclinical success into clinical applications.

Further studies are needed to fully elucidate the mechanisms of action of 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One and to evaluate its long-term safety and efficacy in human trials. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be essential in overcoming the challenges associated with its development. As the field of drug discovery continues to evolve, compounds like 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One may play a pivotal role in the development of innovative therapies that improve patient outcomes and enhance the quality of life for individuals suffering from various medical conditions.

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